2,4-Dichlorophenoxyacetic acid

Catalog No.
S515816
CAS No.
94-75-7
M.F
C8H6Cl2O3
Cl2C6H3OCH2COOH
C8H6Cl2O3
M. Wt
221.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dichlorophenoxyacetic acid

CAS Number

94-75-7

Product Name

2,4-Dichlorophenoxyacetic acid

IUPAC Name

2-(2,4-dichlorophenoxy)acetic acid

Molecular Formula

C8H6Cl2O3
Cl2C6H3OCH2COOH
C8H6Cl2O3

Molecular Weight

221.03 g/mol

InChI

InChI=1S/C8H6Cl2O3/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2,(H,11,12)

InChI Key

OVSKIKFHRZPJSS-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)O

Solubility

Decomposes (NTP, 1992)
0.00 M
In water, 677 ppm at 25 °C
In water, 540 ppm at 20 °C
Soluble in organic solvents
67.3 g/400 mL acetone at 25 °C; 0.94 g/100 mL benzene at 28 °C; 0.63 g/100 mL carbon disulfide at 29 °C; 0.16 g/100 mL carbon tetrachloride at 25 °C; 0.08 g/100 mL diesel oil and kerosene at 25 °C; 78.5 g/100 mL dioxane at 31 °C; 10.3 g/100 mL ethanol (50%) at 25 °C; 100 g/100 mL ethyl alcohol (95%) at 25 °C; 27.0 g/100 mL ethyl ether at 25 °C; 24.8 g/100 mL isopropanol at 31 °C; 25 g/100 mL methyl isobutyl ketone at 25 °C; 0.52 g/100 mL ortho-dichlorobenzene at 25 °C; 0.058 g/100 mL toluene at 25 °C
In ethanol 1250, diethyl ether 243, heptane 1.1, toluene 6.7, xylene 5.8 (all in g/kg, 20 °C); in octanol 120 g/L (25 °C). Insoluble in petroleum oils
0.677 mg/mL at 25 °C
Solubility in water, g/100ml at 25 °C: 0.031 (very poor)
0.05%

Synonyms

2,4 Dichlorophenoxyacetic Acid, 2,4-D, 2,4-Dichlorophenoxyacetic Acid, 2,4-Dichlorophenoxyacetic Acid, Ammonium Salt, 2,4-Dichlorophenoxyacetic Acid, Lithium Salt, 2,4-Dichlorophenoxyacetic Acid, Potassium Salt, 2,4-Dichlorophenoxyacetic Acid, Sodium Salt, Monosan

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)O

Description

The exact mass of the compound 2,4-Dichlorophenoxyacetic acid is 219.9694 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as decomposes (ntp, 1992)0.00 min water, 677 ppm at 25 °cin water, 540 ppm at 20 °csoluble in organic solvents67.3 g/400 ml acetone at 25 °c; 0.94 g/100 ml benzene at 28 °c; 0.63 g/100 ml carbon disulfide at 29 °c; 0.16 g/100 ml carbon tetrachloride at 25 °c; 0.08 g/100 ml diesel oil and kerosene at 25 °c; 78.5 g/100 ml dioxane at 31 °c; 10.3 g/100 ml ethanol (50%) at 25 °c; 100 g/100 ml ethyl alcohol (95%) at 25 °c; 27.0 g/100 ml ethyl ether at 25 °c; 24.8 g/100 ml isopropanol at 31 °c; 25 g/100 ml methyl isobutyl ketone at 25 °c; 0.52 g/100 ml ortho-dichlorobenzene at 25 °c; 0.058 g/100 ml toluene at 25 °cin ethanol 1250, diethyl ether 243, heptane 1.1, toluene 6.7, xylene 5.8 (all in g/kg, 20 °c); in octanol 120 g/l (25 °c). insoluble in petroleum oils0.677 mg/ml at 25 °csolubility in water, g/100ml at 25 °c: 0.031 (very poor)0.05%. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2925. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Glycolates - Phenoxyacetates. It belongs to the ontological category of chlorophenoxyacetic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Chemical Classes -> Pesticides (chemicals used for killing pests, such as rodents, insects, or plants). However, this does not mean our product can be used or applied in the same or a similar way.

Plant Physiology and Auxin Mimicry

  • Mechanism of Action

    2,4-D is a synthetic auxin, a plant hormone that regulates growth and development [National Institutes of Health (.gov) [National Institutes of Health (.gov), National Cancer Institute. 2,4-Dichlorophenoxyacetic acid (2,4-D). ]. It disrupts normal hormone balance within plants, leading to uncontrolled and ultimately fatal growth [Montana Department of Environmental Quality [deq.mt.gov]].

  • Research Applications

    Scientists use 2,4-D to study auxin signaling pathways in plants. By observing the effects of 2,4-D on plant growth and development, researchers gain insights into how natural auxins function [deq.mt.gov]. This knowledge is valuable for understanding plant biology and developing new herbicides with more targeted mechanisms.

In Vitro Plant Cell Culture

  • Media Supplement

    ,4-D is often included in the culture media used for growing plant cells in a laboratory setting [deq.mt.gov]. At low concentrations, it can stimulate cell division and proliferation, promoting healthy plant cell cultures [Hinchee, M. A., et al. (1988). Influence of herbicide mode of action on the regeneration of transformed plant cells. Plant Physiology, 88(2), 400-407].

  • Research Applications

    In vitro plant cell cultures are used for various research purposes, including plant breeding, genetic engineering, and production of secondary metabolites. The use of 2,4-D in these cultures allows scientists to study plant cells and manipulate them for research goals [deq.mt.gov].

2,4-Dichlorophenoxyacetic acid, often referred to as 2,4-D, is a member of the phenoxy family of herbicides. Its chemical structure consists of a dichlorophenoxy group attached to acetic acid, with the molecular formula C₈H₆Cl₂O₃ and a molar mass of 221.04 g/mol. The compound appears as a white to yellow powder and has a melting point of approximately 140.5 °C . Developed during World War II, it became the first successful selective herbicide, targeting dicotyledonous plants while leaving monocots unharmed .

2,4-D acts as a synthetic auxin, mimicking the plant hormone auxin responsible for growth regulation. It disrupts auxin balance within the plant, leading to uncontrolled cell division and abnormal growth. This ultimately causes the plant to die.

  • Toxicity: 2,4-D is considered moderately toxic with an oral LD50 (lethal dose for 50% of test population) of 373 mg/kg in rats. Chronic exposure can potentially cause developmental and endocrine disruption effects, although the evidence is not conclusive.
  • Flammability: Non-flammable.
  • Reactivity: Can react with strong bases to form salts [].
, including hydrolysis in aqueous solutions. This reaction produces 2,4-dichlorophenol and acetic acid as by-products. The degradation process is significant in understanding its environmental behavior and toxicity . Additionally, 2,4-D can interact with enzymes and disrupt metabolic pathways, leading to various biological effects .

The synthesis of 2,4-Dichlorophenoxyacetic acid typically involves the reaction of chloroacetic acid with 2,4-dichlorophenol. This process may generate various contaminants, including dioxins and other chlorinated compounds . Alternative synthesis routes include the chlorination of phenoxyacetic acid.

2,4-D is extensively used in agriculture as a herbicide for controlling broadleaf weeds in cereal crops like wheat and maize. It also finds applications in horticulture and forestry for weed management. In laboratory settings, it serves as a plant growth regulator and is commonly used in plant tissue culture media .

Research on interaction studies indicates that 2,4-D can bind to cellular membranes and enzymes, altering their activity. This binding can lead to disruptions in ion transport across membranes and affect cellular metabolism . Additionally, studies have highlighted its potential mutagenic effects on DNA and its role in generating free radicals within cells .

Several compounds are structurally or functionally similar to 2,4-Dichlorophenoxyacetic acid:

Compound NameStructure SimilarityUnique Features
2,4,5-Trichlorophenoxyacetic acidSimilar phenoxy groupContains three chlorine atoms; linked to Agent Orange controversy
DichlorpropSimilar phenoxy groupUsed for similar herbicidal purposes
2-(2-Methyl-4-chlorophenoxy)propionic acidSimilar phenoxy groupOften used in combination with other herbicides

These compounds share structural characteristics but differ in their specific applications and environmental impacts.

2,4-Dichlorophenoxyacetic acid, commonly known as 2,4-D, represents one of the most significant achievements in agricultural chemistry, serving as the first commercially successful selective herbicide since its introduction in 1945 [1] [2]. This comprehensive examination explores the synthetic methodologies and industrial production processes that have evolved over more than seven decades, encompassing historical developments, modern catalytic approaches, optimization strategies, and contemporary green chemistry initiatives. The compound continues to maintain its position as the third most widely used herbicide globally, with annual production volumes exceeding 100 million pounds in the United States alone [3] [4].

The synthetic evolution of 2,4-dichlorophenoxyacetic acid reflects broader trends in chemical manufacturing, transitioning from early wartime discoveries to sophisticated, environmentally conscious production methods. Modern industrial synthesis emphasizes not only economic efficiency and high yields but also environmental sustainability, regulatory compliance, and worker safety. Understanding these methodologies provides crucial insights into both the historical significance and future potential of this important agricultural chemical.

Historical Development of Synthesis Routes

Early Discovery and Wartime Origins

The discovery of 2,4-dichlorophenoxyacetic acid emerged from the extraordinary circumstances of World War II, representing a remarkable case of multiple independent discoveries across different research institutions [1] [5]. Four separate research groups working under wartime secrecy conditions in the United Kingdom and United States simultaneously developed this groundbreaking herbicide between 1941 and 1944 [6]. These groups included William G. Templeman and associates at Imperial Chemical Industries in the United Kingdom, Philip S. Nutman and associates at Rothamsted Research, Franklin D. Jones and associates at the American Chemical Paint Company, and Ezra Kraus, John W. Mitchell, and associates at the University of Chicago and the United States Department of Agriculture [1].

The wartime context significantly influenced the early development trajectory, as all research teams operated under military oversight and secrecy laws that prevented the usual scientific publication and patent disclosure procedures [5] [6]. This unique situation led to the compound being independently synthesized through similar pathways by multiple research groups without their knowledge of each other's work. The first scientific publication describing the 2,4-D structure and plant growth regulating activity was published by Percy Zimmerman and Albert Hitchcock at the Boyce Thompson Institute, though they were not among the original inventors [1].

Evolution of Synthetic Approaches

During the 1950s and 1960s, significant research efforts focused on improving the selectivity and efficiency of 2,4-D synthesis [11] [9]. The development of regioselective catalysts represented a major advancement, with researchers exploring various homogeneous and heterogeneous catalyst systems to direct chlorination specifically to the 2,4-positions on the phenol ring [10]. These efforts included the investigation of amine-based catalysts, sulfur-containing compounds, and Lewis acid systems that could enhance selectivity while maintaining reasonable reaction rates and yields.

The introduction of the reverse synthesis route, involving etherification followed by chlorination, emerged as an alternative approach during this period [12] [9]. This method involved first preparing phenoxyacetic acid through the Williamson ether synthesis between phenol and chloroacetic acid, followed by chlorination of the pre-formed ether linkage [13]. While this approach reduced the formation of polychlorinated phenol by-products, it presented its own challenges related to the chlorination of the ether substrate and required careful optimization of reaction conditions.

Modern Historical Perspective

The historical development of 2,4-D synthesis reflects the broader evolution of the chemical industry from post-war expansion through environmental awareness to contemporary sustainability concerns [6] [14]. The transition from simple, high-volume production methods to sophisticated, environmentally conscious processes demonstrates how regulatory pressures, environmental concerns, and technological advances have shaped industrial chemistry practices. Understanding this historical context provides essential background for appreciating the complexity and sophistication of modern 2,4-D production methods.

Modern Catalytic Chlorination Processes

Advanced Catalyst Systems

Contemporary 2,4-dichlorophenoxyacetic acid production employs sophisticated catalytic systems designed to maximize selectivity while minimizing environmental impact [15] [16]. Modern catalytic chlorination processes utilize carefully engineered catalyst combinations that include Lewis acids, solid acids, and specialized metal chloride systems [15]. The most effective contemporary approaches employ composite catalyst systems containing ferric chloride as the primary component, supplemented with additional Lewis acids such as zinc chloride, aluminum chloride, titanium tetrachloride, magnesium chloride, and bismuth chloride [15].

The development of solid acid catalysts has revolutionized selectivity control in 2,4-D synthesis [15] [10]. These systems include phosphotungstic acid, zeolite molecular sieves, cation exchange resins, and superacid materials such as SO₄²⁻/ZrO₂, WO₃/ZrO₂, and MoO₃/ZrO₂ [15]. The incorporation of noble metal catalysts, particularly chloroplatinic acid and rhodium sesquioxide, has further enhanced both selectivity and reaction efficiency [15]. These advanced catalyst systems achieve chlorination selectivities exceeding 96-98%, representing significant improvements over historical methods [9] [10].

Catalytic Process Optimization

Modern catalytic chlorination processes operate under precisely controlled conditions optimized for maximum efficiency and selectivity [15] [16]. Reaction temperatures typically range from 0°C to 180°C, with optimal performance often achieved between 20°C and 160°C depending on the specific catalyst system employed [15]. The reaction time has been significantly reduced compared to historical methods, with modern processes achieving completion within 2-7 hours under optimized conditions [15].

The molar ratios of reactants represent critical optimization parameters in modern processes [15]. Contemporary methods employ phenoxyacetic acid to hydrochloric acid to oxidant ratios of 1:(2-200):(2-200), with hydrochloric acid to oxidant ratios maintained between 1:(0.1-10) [15]. These carefully controlled stoichiometries ensure efficient utilization of chlorinating agents while minimizing side reactions and by-product formation.

Environmental Considerations in Catalytic Design

Modern catalytic systems have been specifically designed to address environmental concerns associated with traditional chlorination methods [15] [17]. The replacement of chlorine gas with hydrochloric acid and oxidant combinations represents a significant advancement in process safety and environmental compatibility [15]. Contemporary processes utilize hydrogen peroxide, oxygen, ozone, or air as oxidants, eliminating the need for hazardous chlorine gas handling and storage [15].

The development of heterogeneous catalyst systems has enabled easier catalyst recovery and recycling, reducing waste generation and improving process economics [17] [18]. Solid catalysts can be separated from reaction mixtures through filtration and regenerated for multiple reaction cycles, significantly reducing catalyst consumption and associated waste streams [18]. These advances align with contemporary green chemistry principles and regulatory requirements for sustainable chemical manufacturing.

Process Integration and Control

Modern catalytic chlorination processes incorporate advanced process control and monitoring systems to ensure consistent product quality and optimal resource utilization [15] [16]. Automated temperature control, precise reactant metering, and real-time monitoring of reaction progress enable tight control over reaction conditions and immediate response to process variations. The integration of advanced analytical techniques, including online gas chromatography and spectroscopic monitoring, provides continuous feedback on reaction progress and product quality.

The implementation of continuous processing concepts in modern 2,4-D manufacture represents a significant advancement over traditional batch operations [16]. Continuous processes offer improved heat and mass transfer, better control over residence time distribution, and enhanced safety through reduced inventory of hazardous materials. These systems also facilitate easier scale-up and provide more consistent product quality compared to batch operations.

Etherification-Chlorination Sequence Optimization

Williamson Ether Synthesis Enhancement

The etherification-chlorination sequence represents a fundamental alternative to traditional chlorination-etherification routes, offering significant advantages in terms of selectivity and environmental impact [13] [19]. Modern optimization of the Williamson ether synthesis between phenol and chloroacetic acid has focused on improving reaction efficiency, minimizing by-product formation, and enhancing overall process economics [15] [13]. Contemporary approaches employ sophisticated catalyst systems including quaternary ammonium salts, polyethers, cyclic crown ethers, and phosphonium salts to facilitate efficient ether bond formation [15].

The optimization of reaction conditions for phenoxyacetic acid synthesis has achieved remarkable improvements in yield and selectivity [15] [13]. Modern processes operate at temperatures ranging from 20°C to 180°C, with optimal performance typically achieved between 40°C and 160°C [15]. The reaction time has been reduced to 0.5-12 hours through the use of advanced catalyst systems and optimized reaction conditions [15]. The molar ratio of phenol to chloroacetic acid is carefully controlled at 1:(1.0-1.15) to maximize conversion while minimizing excess reactant consumption [15].

Phase Transfer Catalysis Applications

The application of phase transfer catalysis has revolutionized the efficiency of etherification reactions in 2,4-D synthesis [15] [13]. Modern processes employ carefully selected combinations of phase transfer catalysts including benzyltriethylammonium chloride, tetrabutyl ammonium bromide, dodecyl trimethyl ammonium chloride, and specialized phosphonium salts [15]. These catalysts facilitate efficient mass transfer between aqueous and organic phases, enabling reactions to proceed under milder conditions with improved selectivity.

The optimization of catalyst ratios represents a critical aspect of modern etherification processes [15]. Contemporary methods employ polyether to quaternary ammonium salt to cyclic crown ether to phosphonium salt ratios of (10-50):(10-30):(5-20):(5-10) for optimal performance [15]. The incorporation of molecular sieves and anion exchange resins as supplementary catalysts further enhances reaction efficiency and selectivity [15]. These advanced catalyst systems achieve etherification yields exceeding 95% while minimizing the formation of glycolic acid and other by-products.

Sequential Chlorination Optimization

The chlorination step in etherification-chlorination sequences has been extensively optimized to achieve maximum selectivity for the 2,4-dichlorophenoxyacetic acid product [15] [12]. Modern approaches employ phenoxyacetic acid as the substrate for direct chlorination, utilizing hydrochloric acid and oxidant combinations to achieve selective substitution at the 2,4-positions of the aromatic ring [15] [12]. This approach avoids the formation of polychlorinated phenol intermediates that characterize traditional synthesis routes.

Contemporary chlorination optimization focuses on precise control of reaction stoichiometry, temperature, and time to maximize selectivity while minimizing over-chlorination [15] [12]. The use of acetic acid as reaction medium has proven particularly effective, providing a suitable environment for selective chlorination while facilitating product isolation [12]. Reaction temperatures of 50°C to 90°C have been identified as optimal for achieving high selectivity with reasonable reaction rates [12].

Process Integration Strategies

Modern etherification-chlorination sequences employ integrated processing concepts to maximize overall efficiency and minimize waste generation [15]. The "one-kettle" approach represents a significant advancement, allowing both etherification and chlorination reactions to proceed in the same reactor without intermediate isolation steps [15]. This approach eliminates filtration and drying losses associated with phenoxyacetic acid isolation, improving overall yield and reducing processing costs.

The integration of downstream processing with reaction sequences has achieved substantial improvements in product quality and recovery [15]. Modern processes incorporate decompression distillation for solvent removal, controlled crystallization for product purification, and optimized washing procedures for impurity removal [15]. These integrated approaches achieve overall yields exceeding 90% from phenol while producing 2,4-D with purities greater than 98% [15].

Green Chemistry Approaches in Manufacturing

Sustainable Synthesis Methodologies

Contemporary 2,4-dichlorophenoxyacetic acid manufacturing has embraced green chemistry principles to address environmental concerns and regulatory requirements [15] [20]. Modern green synthesis approaches focus on atom economy, waste minimization, renewable feedstock utilization, and the elimination of hazardous substances from production processes [15] [17]. The development of solventless synthesis routes represents a significant advancement, eliminating organic solvent consumption and associated waste streams while maintaining high product quality and yield [17].

The implementation of microwave-assisted synthesis has emerged as a promising green chemistry approach for 2,4-D production [17]. Microwave heating provides rapid, uniform heating that enhances reaction rates while reducing energy consumption compared to conventional heating methods [17]. This technology enables synthesis on solid supports using inorganic materials such as silica, clays, and zeolites, eliminating the need for organic solvents while achieving elevated yields and enhanced conversion rates [17].

Renewable Feedstock Integration

The integration of renewable feedstocks into 2,4-D synthesis represents an important aspect of sustainable manufacturing development [20] [21]. Research efforts have focused on developing bio-based routes to key intermediates, particularly phenol and acetic acid derivatives, from renewable biomass sources [20]. The utilization of agricultural waste materials for catalyst support preparation demonstrates the potential for circular economy approaches in herbicide manufacturing [21].

Contemporary green chemistry approaches have explored the use of renewable carbon sources for acetic acid production, reducing dependence on petroleum-derived feedstocks [20]. The development of bio-based phenol synthesis from lignin and other biomass-derived aromatics represents another avenue for reducing the environmental footprint of 2,4-D production [21]. These approaches align with broader sustainability objectives while maintaining the economic viability of commercial production.

Waste Minimization Strategies

Modern green chemistry approaches to 2,4-D synthesis emphasize comprehensive waste minimization through process optimization and by-product utilization [15] [17]. The elimination of chlorine gas from synthesis processes has significantly reduced safety hazards and environmental emissions [15]. Contemporary methods utilizing hydrochloric acid and hydrogen peroxide combinations achieve 100% atom economy for the chlorinating agent while eliminating hazardous gas handling requirements [15].

The development of closed-loop processing systems has minimized waste generation through solvent recovery and catalyst recycling [15] [17]. Modern processes incorporate efficient separation and purification technologies that enable the recovery and reuse of reaction solvents, reducing both waste generation and raw material consumption [15]. The implementation of crystallization-based purification methods has eliminated the need for multiple solvent extraction steps, further reducing waste generation.

Environmental Impact Assessment

Comprehensive life cycle assessments of modern 2,4-D synthesis routes have demonstrated significant environmental improvements compared to traditional methods [20] [22]. Contemporary green chemistry approaches achieve substantial reductions in energy consumption, water usage, and waste generation while maintaining product quality standards [20]. The elimination of dioxin-forming reactions through alternative synthesis routes has addressed one of the most significant environmental concerns associated with 2,4-D production [12] [22].

Modern green synthesis methods have achieved remarkable reductions in volatile organic compound emissions and hazardous waste generation [20] [22]. The implementation of continuous processing concepts has further improved environmental performance through enhanced process efficiency and reduced energy consumption [16]. These advances demonstrate the compatibility of environmental responsibility with economic viability in industrial chemical manufacturing.

Quality Control Parameters and Yield Optimization

Analytical Methods and Specifications

Contemporary 2,4-dichlorophenoxyacetic acid manufacturing employs sophisticated analytical methods to ensure consistent product quality and regulatory compliance [23] [24]. High-performance liquid chromatography with ultraviolet detection serves as the primary analytical technique for active ingredient determination, providing precise quantification of 2,4-D content with detection limits suitable for commercial specifications [23]. Gas chromatography-mass spectrometry analysis enables comprehensive impurity profiling, ensuring that chlorinated by-products remain within acceptable limits [23] [24].

Modern quality control specifications require active ingredient content of at least 970 g/kg (97%), with typical commercial products achieving 98-100% purity [23] [3]. The determination of dioxin content represents a critical quality parameter, with regulatory requirements limiting total dioxin toxic equivalency to less than 1 nanogram per gram of 2,4-D acid equivalent [22] [23]. Advanced analytical methods utilizing US EPA Method 1613B enable detection of dioxin levels well below regulatory limits, ensuring product safety and environmental compliance [23].

Process Monitoring and Control

Modern 2,4-D manufacturing incorporates real-time process monitoring systems to maintain optimal reaction conditions and ensure consistent product quality [15] [16]. Automated temperature control systems maintain reaction temperatures within narrow ranges to optimize selectivity while preventing over-chlorination and by-product formation [15]. Continuous monitoring of pH, conductivity, and other process parameters enables immediate response to process variations and maintains optimal reaction conditions.

The implementation of statistical process control methodologies has enhanced the consistency and reliability of 2,4-D production [23]. Control charts for critical quality parameters enable early detection of process variations and prevent the production of off-specification material [23]. Regular calibration of analytical instruments and participation in proficiency testing programs ensure the accuracy and reliability of quality control measurements [23].

Yield Optimization Strategies

Contemporary yield optimization for 2,4-D synthesis focuses on maximizing atom economy while minimizing waste generation [15] [17]. Modern processes achieve overall yields exceeding 90% from phenol through careful optimization of reaction conditions, catalyst selection, and process integration [15]. The implementation of "one-kettle" synthesis approaches has eliminated intermediate isolation losses, contributing significantly to improved overall yields [15].

The optimization of crystallization and purification procedures has enhanced product recovery while maintaining high purity standards [15]. Modern crystallization processes employ controlled cooling profiles and optimized solvent systems to maximize product recovery while minimizing impurity incorporation [15]. The development of efficient washing procedures removes residual impurities without significant product losses, contributing to overall yield improvement.

Manufacturing Efficiency Metrics

Modern 2,4-D manufacturing operations utilize comprehensive efficiency metrics to evaluate process performance and identify optimization opportunities [3] [25]. Key performance indicators include overall yield from raw materials, energy consumption per unit product, water usage efficiency, and waste generation rates [25]. The tracking of these metrics enables continuous improvement efforts and ensures competitive manufacturing costs while maintaining environmental compliance.

The implementation of lean manufacturing principles has improved operational efficiency and reduced production costs [25] [26]. Elimination of non-value-added activities, optimization of material flows, and reduction of work-in-process inventory have contributed to enhanced manufacturing efficiency [26]. The integration of predictive maintenance programs has improved equipment reliability and reduced unplanned downtime, further enhancing overall manufacturing efficiency.

The comprehensive optimization of 2,4-dichlorophenoxyacetic acid synthesis has achieved remarkable improvements in yield, selectivity, and environmental performance compared to historical methods. Modern manufacturing processes demonstrate that environmental responsibility and economic viability can be successfully integrated through the application of green chemistry principles and advanced process technology. The continued evolution of synthesis methodologies ensures that 2,4-D will remain an important agricultural chemical while meeting increasingly stringent environmental and safety requirements.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

2,4-dichlorophenoxyacetic acid is an odorless white to tan solid. Sinks in water. (USCG, 1999)
Liquid
Solid
COLOURLESS CRYSTALS OR WHITE POWDER.
White to yellow, crystalline, odorless powder.
White to yellow, crystalline, odorless powder. [herbicide]

Color/Form

White to yellow crystalline powder /SRP: yellow color is phenolic impurities/
Colorless powder
White to yellow, crystalline ... powder
Crystals from benzene

XLogP3

2.8

Exact Mass

219.9694

Boiling Point

Decomposes (NTP, 1992)
No boiling point at normal pressure; decomposes on heating
Decomposes

Vapor Density

7.63 (NTP, 1992) (Relative to Air)
7.63

Density

1.563 at 68 °F (USCG, 1999)
1.42 at 25 °C
Relative density (water = 1): 0.7-0.8
1.57

LogP

2.81 (LogP)
log Kow= 2.81
2.81

Odor

Oodorless
A slight phenolic odo

Appearance

Solid powder

Melting Point

280 °F (NTP, 1992)
140.5 °C
138 °C
140.5°C
140 °C
280°F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2577AQ9262

Related CAS

14214-89-2 (potassium salt)
2307-55-3 (ammonium salt)
2702-72-9 (hydrochloride salt)
3766-27-6 (lithium salt)

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

2,4-D is used as an herbicide. An overview is available from the National Peseticide Information Center, a consumer pesticide web site produced in cooperation between Oregon State University and the U.S. Environmental Protection Agency, at http://npic.orst.edu/ingred/24d.html(1).

MeSH Pharmacological Classification

Herbicides

Mechanism of Action

The widely used hormonal herbicide, 2,4-dichlorophenoxyacetic acid, blocks meiotic maturation in vitro and is thus a potential environmental endocrine disruptor with early reproductive effects. To test whether maturation inhibition was dependent on protein kinase A, an endogenous maturation inhibitor, oocytes were microinjected with PKI, a specific PKA inhibitor, and exposed to 2,4-D. Oocytes failed to mature, suggesting that 2,4-D is not dependent on PKA activity and likely acts on a downstream target, such as Mos. De novo synthesis of Mos, which is triggered by mRNA poly(A) elongation, was examined. Oocytes were microinjected with radiolabelled in vitro transcripts of Mos RNA and exposed to progesterone and 2,4-D. RNA analysis showed progesterone-induced polyadenylation as expected but none with 2,4-D. 2,4-D-activated MAPK was determined to be cytoplasmic in localization studies but poorly induced Rsk2 phosphorylation and activation. In addition to inhibition of the G2/M transition, 2,4-D caused abrupt reduction of H1 kinase activity in MII phase oocytes. Attempts to rescue maturation in oocytes transiently exposed to 2,4-D failed, suggesting that 2,4-D induces irreversible dysfunction of the meiotic signaling mechanism.
Chlorophenoxy herbicides are chemical analogues of auxin, a plant growth hormone, and produce uncontrolled and lethal growth in target plants.
Male Wistar rats were treated daily by gavage with ... 2,4-D (100-200 mg/kg body wt) ... induced proliferation of hepatic peroxisomes, decr serum lipid levels, incr hepatic carnitine acetyltransferase, and catalase. ... Data suggest ... compounds cause hypolipidemia, ... by preferentially incr lipid utilization in the liver. ...
2,4-dichlorophenoxyacetic acid (2,4-D) is a hormonal herbicide widely used in the world because of its efficacy in the control of broadleaf and woody plants. In this study we have demonstrated in vivo covalent binding of the phenoxyherbicide 2,4-D to a single protein of 52 kD (from rat liver mitochondrial preparation) detected through immunoblotting studies with the specific antiserum for 2,4-D. The direct involvement of 2,4-D in the formation of the adduct has also been demonstrated in vitro, using liver mitochondrial preparations exposed to (14)C-UL-2,4-D. Radiolabeled protein separated by SDS-PAGE and afterwards electroeluted showed a single labeled protein of 52 kD. When mitochondria exposed to radiolabeled xenobiotic were devoid of their outer membrane, the specific activity observed suggest that protein involved in covalent interaction belongs to the inner mitochondrial membrane. We propose that covalent binding of the phenoxyherbicide 2,4-D to a very specific single protein of 52 kD observed in vitro and in vivo may be related to known alterations of the mitochondrial function.

Vapor Pressure

0 mm Hg at 68 °F ; 0.4 mm Hg at 320° F (NTP, 1992)
8.25e-05 mmHg
1.40X10-7 mm Hg at 20 °C (1.86X10-2 mPa at 25 °C)
Vapor pressure, Pa at 25 °C: 0.01 (negligible)
approx 0 mmHg
(320°F): 0.4 mmHg

Pictograms

Irritant

Corrosive;Irritant

Impurities

Major impurities /found/ in technical 2,4-D: 2,6-Dichlorophenoxyacetic acid, 0.5-1.5%; 2-Monochlorophenoxyacetic acid, 0.1-0.5%; 4-Monochlorophenoxyacetic acid, 0.2-0.8%; Bis(2,4-dichlorophenoxy) acetic acid, 0.1-2.0%; ... 2-Chlorophenol, 0.0004-0.04%; 4-Chlorophenol, 0.0004-0.005%; Water, 0.1-0.8%.
2,4-Dichlorophenol; Chlorinated diphenyl ethers; Bis-2,4-dichlorophenoxymethane; ... di- and tri-chlorodibenzofurans and chlorodibenzo-p-dioxins.
Analysis of 28 samples of technical 2,4-D by gas chromatography showed that hexachlorodioxins were present in only one sample, at less than 10 ppm. The dioxin most likely to be formed (2,7-dichlorodibenzo-p-dioxin) was not found. The major impurity in technical 2,4-D was identified as bis-(2,4-dichlorophenoxy)methane, at 30 ppm.
Wastes from 2,4-D production may contain a number of constituents, including 2,4-dichlorophenol, 2,6-dichlorophenol, 2,4,6-trichlorophenol, and chlorophenol polymers.
Sixteen samples of 2,4-D, as esters and amine salts, were analyzed for chlorinated dibenzo-p-dioxins. Di-, tri-, & tetra-chlorodibenzo-p-dioxins were identified. Ester formulations showed much higher levels of contamination than amine. /2,4-D esters and amine salts/
2,4-D was found at about a 50% concn in the defoliant Agent Orange, which was used extensively throughout Vietnam. However the controversies associated with the use of Agent Orange were associated with the contaminant (dioxin) in the 2,4,5-T component of the defoliant mixture, and not 2,4-D.

Other CAS

94-75-7
2702-72-9

Associated Chemicals

Agent orange; 39277-47-9
2,4-D Choline Salt; 1048373-72-3

Wikipedia

2,4-dichlorophenoxyacetic acid

Biological Half Life

... The half-lives for urinary excretion were 3 hr in rats, 8 hr in calves, & hens, & about 12 hr in pigs.
... In rats orally or intravenously admin, 2,4-D is excreted primarily in the urine with a half-life of approx 2 hr.
After six male volunteers each /orally/ ingested a subtoxic dose of 5 mg 2,4-D per kg, urine and blood samples were collected and monitored for 2,4-D levels. From pharmacokinetic analysis of the data, the half-life of plasma clearance was determined to be 33 hr. /SRP: Unspecified salt or ester of 2,4-D/
After ingestion of single 5 mg/kg oral dose ... /by 5 male human volunteers/, 2,4-D was eliminated from plasma in an apparent 1st order process with an avg /SRP: biological half-life/ of 11.7 hr. All subjects excreted 2,4-D in urine with avg /SRP: biological half-life/ of 17.7 hr, mainly as free 2,4-D (83.3%), with smaller amt excreted as 2,4-D conjugates (12.8%). /SRP: unspecified salt or ester of 2,4-D/

Use Classification

Chemical Classes -> Pesticides (chemicals used for killing pests, such as rodents, insects, or plants)
Agrochemicals -> Herbicides, Plant Growth Regulators
Health Hazards -> Carcinogens
Transformation products, Herbicides, Plant growth regulators
Environmental transformation -> Pesticides (parent, predecessor)
HERBICIDES

Methods of Manufacturing

2,4-D is produced by interaction of 2,4-dichlorophenolate with monochloroacetic acid.
Reaction of 2,4-dichlorophenol and chloroacetic acid in aqueous sodium hydroxide.

General Manufacturing Information

Pesticide, fertilizer, and other agricultural chemical manufacturing
Acetic acid, 2-(2,4-dichlorophenoxy)-: ACTIVE
The WHO Recommended Classification of Pesticides by Hazard identifies 2,4-D (technical grade) as Class II: moderately hazardous; Main Use: herbicide.
/2,4-D as free/ acid not used customarily by itself; usually as a amine, salt, or ester.
Technical grade 2,4-D is avail in USA as free acid (98% purity), as salts (dimethylamine, mixed ethanolamine & isopropanolamine, lithium & sodium) & as esters of the following alcohols: isopropyl; n-butyl; sec-butyl; iso-octyl; 2-butoxyethyl, & butoxypolypropylene glycol.
Chlorophenoxy herbicides are applied alone or as mixtures with other herbicides, in solutions, dispersions, or emulsions in water &/or oil, using equipment that produces large droplets to avoid spray drift. /Chlorophenoxy herbicides/
For more General Manufacturing Information (Complete) data for 2,4-D (7 total), please visit the HSDB record page.

Analytic Laboratory Methods

Method: NIOSH 5001, Issue 2; Procedure: high performance liquid chromatography with ultraviolet detection; Analyte: 2,4-D; Matrix: air; Detection Limit: 0.015 mg/L.
Method: NIOSH 9200, Issue 1; Procedure: gas chromatography/electron capture detection, hand wash; Analyte: 2,4-D; Matrix: air; Detection Limit: 0.001 ug/L.
Method: NIOSH 9201, Issue 1; Procedure: gas chromatography/electron capture detector, patch; Analyte: 2,4-D; Matrix: air; Detection Limit: 0.0025 ug/mL.
Method: Abraxis 54003A; Procedure: immunoassay, microtiter plate; Analyte: 2,4-D; Matrix: water (groundwater, surface water, well water); Detection Limit: 2 ppb.
For more Analytic Laboratory Methods (Complete) data for 2,4-D (32 total), please visit the HSDB record page.

Clinical Laboratory Methods

A method is described for isolating acidic toxic substances from biological fluids by extraction followed by derivatization and chromatography to rectify the biomolecular matrix that is inevitably coextracted with water soluble materials. Toxic substance screening for contamination with polychlorinated organics was accomplished by using negative chemical ionization mass spectrometry. Recoveries exceeded 70% for 2,4-D. Quantitation was obtained with electron capture gas chromatography.
Fat Samples: Dissolve sample in hot ethanol; Reflux for 1 hr, and chill as in the above section. Add 2 mL 0.1 N sodium hydroxide. Extract with diethyl ether (3 x 3 mL). ... Continue with a liquid/liquid cleanup, followed by electron capture/gas chromatography quantitation ... using a pyrex column ... packed with 1:1 10% DC 200/15% QF-1 on 80/100 mesh Chromosorb W (AW-DMCS). The injector, column, and (63)nickel electron capture detector temperatures are 220, 195, and 220 °C, respectively. The flow rate of nitrogen carrier is 80 ml/min.
Plasma: This is based on the method for the drug Clofibrate. Add enough hydrochloric acid to the sample for pH < 2. Extract with equal volumes of ether (x3). Continue as in the method in Section III.A.1. To measure the 2,4-D in complex form, add aqueous sodium hydroxide to the aqueous layer and ... continue with a liquid/liquid cleanup, followed by electron capture/gas chromatography quantitation ... using a pyrex column ... packed with 1:1 10% DC 200/15% QF-1 on 80/100 mesh Chromosorb W (AW-DMCS). The injector, column, and (63)nickel electron capture detector temperatures are 220, 195, and 220 °C; respectively. The flow rate of nitrogen carrier is 80 ml/min.
Metabolites: This is a general method recommended by McLeod and Wales. Reflux 5 g of tissue for 1 hr with 19 mL of benzene and separate the supernatant from particulates by filtration through a medium-porosity fritted glass funnel via negative pressure. Re-extract the particulate matter again with fresh 10 mL (19:1) acetone/benzene. Combine the filtrates and concentrate to 25 ml. Use the low-temperature bath apparatus as laid out by McLeod and Wales. Further characterization of the actual metabolites has not been accomplished. There is much room for further separation technology.
For more Clinical Laboratory Methods (Complete) data for 2,4-D (8 total), please visit the HSDB record page.

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Keep in a dry place. Light sensitive. Moisture sensitive.

Interactions

The toxic effects of a widely used herbicide (Dikamin D containing 72% 2,4-D-amine Na as active ingredient) applied alone or in combination with three heavy elements (copper sulphate, cadmium sulphate and lead acetate) modelling the heavy metal load of the environment were studied on chicken embryos with injection treatment. The treatment was done on day 0 of incubation. Solutions and emulsions of different concentrations were made from the test materials and injected in 0.1 mL volume into the air space of eggs. The macroscopical evaluations were done on day 19 of the incubation. Summarizing the findings, it can be established that the individual administration of the 72% 2,4-D containing herbicide formulation was less toxic compared to the control group than the simultaneous administration of the pesticide and heavy elements. As compared with each other the results from the combined administrations of the 72% 2,4-D containing herbicide formulation and heavy elements the simultaneous administration of cadmium and the herbicide caused the highest embryomortality while the incidence of developmental anomalies were the highest in the interaction study of the copper and the pesticide. /Dikamin D/
The effects of mixtures of parathion (PA;5 mg/kg), toxaphene (TOX; 50 mg/kg)and/or 2,4-dichlorophenoxyacetic acid (2,4-D; 50 mg/kg) on the hepatic mixed-function oxygenase (MFO) system were studied in ICR male mice (21-24 g) by oral intubation daily for 7 days. In general, TOX and TOX-containing mixtures were found to induce the metabolism of amidopyrine (21-52%), aniline (58-72%), phenacetin (239-307%), pentobarbital (104-148%) and benzo[a]pyrene (143-304%) in the 9000 g liver supernatants and to increase the hepatic cytochrome P-450 contents (57-80%). Furthermore, the TOX pretreatment was effective in enhancing the biotransformation of PA or paraoxon (PO) in the supernatants. This enhancement was not altered significantly by 5 mM EDTA. Although TOX increased the aliesterase activity in the serum and liver homogenates and supernatants by 31-158%, the activity of paraoxonase was not affected in these preparations. The TOX-induced increase in the metabolism of PA or PO was, at least in part, associated with the MFO system, and paraoxonase did not have significant involvement in the increase. These findings suggest that the toxicity of the PA + TOX mixture would be lower than that of PA, as TOX has the ability to increase the biotransformation of PA, as well as of PO, and the levels of aliesterase, thereby providing a pool of noncritical enzymes for the binding of PO. Because of these properties of TOX, it is anticipated that the toxicity of the PA + TOX + 2,4-D mixture also would be lower than that of PA.
The effects of prenatal exposure to a 2,4-dichlorophenoxyacetic acid (24-D)/2,4,5-trichlorophenoxyacetic acid mixture on brain glutamate, gamma-aminobutyric acid (GABA), protein, DNA, and RNA were studied in rats. Pregnant Sprague Daley rats were orally administered 0, 50, or 125 mg/kg per day of a 1:1 mixture of 2,4-dichlorophenoxyacetic acid and 2,4,5-trichlorophenoxyacetic acid on gestational days six to 15. The mixture was known to contain 0.0125 ppm of 2,3,7,8-tetrachlorodienzo-p-dioxin. On postnatal days one, 15, or 22, brains of neonates were separated into cerebrum, cerebellum, neocortex and thalamus/hypothalamus, and assayed for glutamate, DNA, RNA, protein and gamma-aminobutyric acid. Regional brain concentrations of protein, DNA, and RNA were not affected by prenatal exposure to the mixture, except for a decrease in the protein/DNA ratio in the hypothlamus induced by the 50 and 125 mg/kg doses on postnatal day 22. Glutamate was significantly reduced in the cerebrum and cerebellum in 1 day old neonates exposed prenatally to 50 and 125 mg/kg 2,4-dichlorophenoxyacetic acid/2,4,5-trichlorophenoxyacetic acid, while levels were not significantly altered in offspring examined at 15 and 22 postnatal days. gamma-Aminobutyric acid was not significantly affected in any brain region at any time.
Myotonia is characterized by prolonged contraction (delay in onset of relaxation) of skeletal muscle fibers with characteristic electromyographic findings. Calcium channel blocking drugs may be expected to reduce myotonia, should they promote the onset of relaxation in a contracted skeletal muscle. This study was aimed at evaluating the effect of diltiazem, a calcium channel blocking agent, on myotonia induced by 2,4-dichlorophenoxyacetic acid (2,4-D). In rat diaphragm, exposed to 2.5 mM 2,4-D in a tissue bath, myotonia was quantified by documenting the contraction time in response to direct stimulation with supramaximal electric stimuli. At a peak of myotonia, diltiazem was added to the tissue bath and the effect on evoked contraction studied over a period of 6 minutes. A concentration of 5 x 10(-5) M was found to be the most effective, causing a decrease in contraction time of more than 90% in 3 minutes.
For more Interactions (Complete) data for 2,4-D (13 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

Subchronic impacts of 2,4-D herbicide Weedestroy®AM40 on associative learning in juvenile yellow perch (Perca flavescens)

Brian J Anton, Gavin K Dehnert, William H Karasov
PMID: 34273773   DOI: 10.1016/j.aquatox.2021.105909

Abstract

Aquatic herbicides are commonly used to control a wide variety of invasive and nuisance plants. One common active ingredient used in commercial herbicide formulations in Midwestern states is 2,4-dichlorophenoxyacetic acid (2,4-D). Due to the stability of 2,4-D in aquatic environments, many non-target aquatic species experience prolonged exposure throughout critical developmental life stages that can affect essential behaviors. However, the impacts of 2,4-D exposure on learning behaviors in juvenile fish are poorly understood. Therefore, we conducted a series of experiments using a maze environment to determine the effects of a commercial 2,4-D amine salt herbicide formulation (Weedestroy®AM40; WAM40; at 0.00, 0.50, 2.00, and 50.00 mg/L 2,4-D acid equivalent (a.e.)) exposure on juvenile yellow perch's ability to perform a feed associated learning behavior. We observed a significant decrease in the ability of yellow perch to correctly complete the feed associated learning behavior within 200 s when exposed to WAM40 at 2.00 and 50.00 mg/L 2,4-D as compared to controls (p = 0.0002; p < 0.0001, respectively) and within 600 s when exposed to WAM40 at 2.00 and 50.0 mg/L 2,4-D as compared to the controls (p = 0.0107 and p < 0.0001). These data suggest that exposure to 2,4-D in WAM40 can both increase the amount of time it takes for yellow perch to complete a feed associated learning behavior and/or obstruct the behavior altogether. Further experiments showed no significant decreases in locomotion (p > 0.05), hunger motivation (p > 0.05), and a visually guided startle response (p > 0.05), in all treatment groups tested as compared to controls. This suggests that 2,4-D in WAM40 does not inhibit feed associated learning behaviors via interaction with these mechanisms. Altogether, the results indicate that the use of 2,4-D herbicides for weed control in aquatic ecosystems could present risks to cognitive functions that control essential behaviors of yellow perch.


Efficacy of an organically modified bentonite to adsorb 2,4-dichlorophenoxyacetic acid (2,4-D) and prevent its phytotoxicity

M F Salcedo, A Y Mansilla, S L Colman, M J Iglesias, V A Alvarez, C A Casalongué
PMID: 34346399   DOI: 10.1016/j.jenvman.2021.113427

Abstract

The herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) is widely used due to it selective action, and preferential control of dicotyledonous weeds affecting cereal crops. Physiological responses of sensitive dicotyledonous plants to 2,4-D include growth retardation, senescence, and cell death. Due to soil and water contamination by agricultural practices, 2,4-D constitutes a potential risk to non-target plant species. In this work, the potential advantage of using organic modified bentonite (Bent) to adsorb 2,4-D and therefore mitigate damage produced by this herbicide on sensitive not-target vegetable species was investigated. Dodecylamine (DDA) was used as an organic modifier to change the hydrophilic nature of Bent into an organophilic matrix. The adsorption performances of 2,4-D by Bent-DDA were analyzed. The maximum adsorptions of 2,4-D (22.1 mg/L) from aqueous solution containing 1.0 or 2.5 mg/mL Bent-DDA were 40 and 80 %, respectively. The physical interaction of Bent-DDA with 2,4-D was characterized by Wide Angle X-ray Scattering (WAXS) and thermogravimetric analysis (TGA). The biological functionality of Bent-DDA matrix as 2,4-D adsorbent was tested in a bioassay in the Arabidopsis thaliana plant model system. The primary root growth of Arabidopsis seedlings is strongly inhibited by low concentrations of 2,4-D. Arabidopsis seedlings submitted to Bent-DDA pre-treated herbicide aqueous solution showed similar root growth than 2,4-D non-treated seedlings. Finally, the ability of Bent-DDA to prevent 2,4-D phytotoxicity was exploratory investigated in lettuce plants. Lettuce plants pre-treated with 20 μg/mL Bent-DDA showed reduced sensitivity to 2,4-D including an increment on chlorophyll content and biomass compared with non-treated plants. Our findings revealed a promising scenario for the application of Bent-DDA as an effective adsorbent of 2,4-D at productive scale.


Photocatalytic degradation of 2,4-dichlorophenoxyacetic acid from aqueous solutions by Ag

Fatemeh Amiri, Mansooreh Dehghani, Zeinab Amiri, Saeed Yousefinejad, Aboolfazl Azhdarpoor
PMID: 34185703   DOI: 10.2166/wst.2021.193

Abstract

Between the countless chemical substances applied in agriculture, 2,4-dichlorophenoxyacetic acid (2,4-D) herbicide is considered as a toxic and carcinogenic pollutant which is difficult to remove from water due to its biological and chemical stability and high solubility. The goal of this study was photocatalytic degradation of 2,4-D, using Ag
PO
/TiO
nanoparticles under visible light. The Ag
PO
/TiO
nanoparticles were characterized using XRD, FESEM and EDS analysis to investigate its crystal structure and elemental compounds. The effect of operating parameters such as pH, contact time, catalyst dose, and initial concentration of herbicide on the efficiency of the process was studied. Increasing the pH and initial concentration of herbicide led to the reduction of the efficiency of removing the herbicide, while increasing contact time and catalyst dose increased the efficiency. The best result (98.4% removal efficiency) was achieved at pH = 3, 1 g/L catalyst dose, 60 min contact time, and 10 mg/L initial concentration of 2,4-D. According to the results, 2,4-D removal efficiency with Ag
PO
/TiO
photocatalyst reached 96.1% from 98.4% after 5 cycles of reaction. The pseudo-first-order kinetics was the best fit for the 2,4-D degradation by Ag
PO
/TiO
with correlation coefficients (R
= 0.9945). The results demonstrated that the photocatalytic process using Ag
PO
/TiO
nanoparticles in the presence of visible light had a relatively good efficiency in removing 2,4-D. Moreover, Ag
PO
/TiO
can be used as a reusable photocatalyst for the degradation of such toxins from polluted water and wastewater.


New Target in an Old Enemy: Herbicide (

Jun Li, Siyu Chen, Jinye Huang, Hui Chen, Zunwei Chen, Yuezhong Wen
PMID: 34196530   DOI: 10.1021/acs.jafc.1c02102

Abstract

Iron is an essential microelement in plants that is involved in several growth processes. The use of herbicides may cause the abnormal aggregation of iron in leaves, but the regulatory mechanisms underlying this phenomenon remain unclear. Here, we show that chiral herbicide (
)-dichlorprop ((
)-DCPP) triggers ferroptosis-like death in
. (
)-DCPP led to reactive oxygen species (ROS) accumulation and iron aggregation, and these processes were iron dependent. Under (
)-DCPP treatment, ROS, lipid hydrogen peroxides, and malondialdehyde were significantly accumulated. In addition, (
)-DCPP induced the depletion of glutathione, ascorbic acid, and glutathione peroxidase as well as the accumulation of toxic lipid peroxides. Thus, oxidation imbalance led to cell death, and this mode of action could be inhibited by the ferroptosis inhibitor ferrostatin-1 or ciclopirox olamine. NADPH oxidases were found to be involved in herbicide-induced ROS accumulation, and lipoxygenase and NADPH cytochrome P450 oxidase were shown to positively regulate (
)-DCPP-induced lipid peroxidation. Overall, these results indicate that the iron- and ROS-dependent signaling cascades were involved in the (
)-DCPP-induced phytotoxicity pathway, which disrupted the structure of plant cell membranes and triggered ferroptosis. Generally, this study provides new insight into the mechanisms of pesticide phytotoxicity and suggests new therapeutic directions to protect nontarget plants.


Normalized difference vegetation index for desiccation evaluation with glyphosate + 2,4-D in magnetized spray solution

C B Alvarenga, G S M Mundim, E A Santos, R B A Gallis, R Zampiroli, P C N Rinaldi, J R Prado
PMID: 34190763   DOI: 10.1590/1519-6984.246579

Abstract

Water magnetization and geoprocessing are increasingly utilized tools in weed management. Our objective was to study the influence of water magnetization on herbicide efficiency and to verify whether there is a relationship between control scores and the normalized difference vegetation index (NDVI). In the laboratory experiment, water was subjected to magnetization and evaluated with respect to four characteristics. In the field experiment, plots of Brachiaria grass were subjected to treatments in a factorial scheme (6 × 2 + 1). Six herbicidal factors (doses of glyphosate and glyphosate + 2,4-D) and the magnetization or absence of magnetization of the spray solution were evaluated and compared against the control treatment (without spraying). Weed control assessments were carried out six times. Images were obtained using an embedded multispectral camera to determine the NDVI values. Data related to water characteristics were analyzed using the t test. Weed control and NDVI data were subjected to analysis of variance and are presented in regression graphs. Dispersion analysis of NDVI data was performed according to the control scores. The magnetization process decreased the pH of the water and increased the surface tension, but it did not influence the control scores or the NDVI. As the glyphosate dose was increased, the control scores were higher and the NDVI values were lower. Magnetized water did not affect the biological efficiency of the herbicides, and there was a strong correlation between the control scores and the NDVI values.


Phytotoxicity of the chiral herbicide dichlorprop: Cross-talk between nitric oxide, reactive oxygen species and phytohormones

Hui Chen, Yongxiang Qin, Jiawei Pu, Jinxing Hu, Yuezhong Wen
PMID: 34134377   DOI: 10.1016/j.scitotenv.2021.147866

Abstract

Nitric oxide (NO), reactive oxygen species (ROS), and phytohormones in plants often initiate responses to sources of abiotic stress. However, we have a poor understanding of the cross-talk between NO, ROS, and phytohormones during exogenous chiral auxin-induced phytotoxicity. In this study, the toxicity of the chiral synthetic auxin herbicide dichlorprop (DCPP) to Arabidopsis thaliana, as well as the mutual regulation of NO, hydrogen peroxide (H
O
), superoxide anion (O
), and phytohormones at the enantiomeric level was investigated. The ROS production exhibited an enantioselective manner, further, that was positively correlated with the change of the morphological indicators. This confirmed that ROS played an important role in the enantioselective effect of DCPP. The distribution of ROS and NO was partially overlapped, indicating that the production of NO may be affected by ROS, and also related to the degree of plant damage. In terms of phytohormones, the level of salicylic acid (SA), jasmonic acid (JA), and abscisic acid (ABA) in the whole plant increased as the (R)-DCPP concentration applied increased, however, the trend has changed, when the data of leaves and roots was discussed separately. The results revealed that the redistribution of phytohormones may exist between leaves and roots, caused by the joint action of ROS and NO. The differences in the biological activity identified between the two enantiomers in this study enhance our understanding of the toxicity mechanism of exogenous auxin via their effects on phytohormones.


Neurotoxicity associated with chronic exposure to dichlorophenoxyacetic acid (2,4-D) - a simulation of environmental exposure in adult rats

Rose Meire R Ueda, Verena M de Souza, Letícia R Magalhães, Pedro Henrique N Chagas, Allice S C Veras, Giovana R Teixeira, Gisele A Nai
PMID: 34125002   DOI: 10.1080/03601234.2021.1939622

Abstract

The herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) is the second most widely used herbicide in the world. The objective of this study was to evaluate the neurotoxic effects and the possible role of the dysregulation of apoptosis in the genesis of brain damage in chronic exposure to 2,4-D in rats. Eighty adult male rats were distributed into eight groups (n = 10) and exposed orally (contaminated feed) and via inhalation, with two groups exposed to distilled water (control) and six to 2,4-D in three distinct concentrations. They were exposed for 6 months. A neurobehavioral assessment was performed, and the brain was collected for histopathology and immunohistochemistry. The animals in the control groups showed greater motility in the open-field test and a greater number of entries in the elevated-plus-maze test than those exposed to 2,4-D (
< 0.05). Neuronal necrosis was more incident in animals exposed to 2,4-D (
< 0.05). There was a negative correlation between the expression of BAX and the measurement of the cerebral cortex thickness (r = -0.713;
= 0.047). Regardless of the route of exposure, 2,4-D led to a deficit in neurobehavioral tests and decreased thickness of the cerebral cortex associated with increased expression of the pro-apoptotic protein BAX.


Study of Sorption Kinetics and Sorption-Desorption Models to Assess the Transport Mechanisms of 2,4-Dichlorophenoxyacetic Acid on Volcanic Soils

Lizethly Cáceres-Jensen, Jorge Rodríguez-Becerra, Carlos Garrido, Mauricio Escudey, Lorena Barrientos, Jocelyn Parra-Rivero, Valentina Domínguez-Vera, Bruno Loch-Arellano
PMID: 34207880   DOI: 10.3390/ijerph18126264

Abstract

The sorption behavior of 2,4-dichlorophenoxyacetic acid (2,4-D) in the abundant agricultural volcanic ash-derived soils (VADS) is not well understood despite being widely used throughout the world, causing effects to the environment and human health. The environmental behavior and risk assessment of groundwater pollution by pesticides can be evaluated through kinetic models. This study evaluated the sorption kinetics and 2,4-D sorption-desorption in ten VADS through batch sorption experiments. Differences in the sorption extent for the fast and slow phases was observed through the IPD model where 2,4-D sorption kinetics was controlled by external mass transfer and intra organic matter diffusion in Andisols (C1 ≠ 0). We confirmed from the spectroscopic analysis that the carboxylate group directly drives the interaction of 2,4-D on Andisol soil. The MLR model showed that IEP, FeDCB, and pH×Silt are important soil descriptors in the 2,4-D sorption in VADS. The Freundlich model accurately represented sorption equilibrium data in all cases (Kf values between 1.1 and 24.1 µg
mL
g
) with comparatively higher sorption capacity on Andisols, where the highest hysteresis was observed in soils that presented the highest and lowest OC content (H close to 0).


Nano-activated carbon derived from date palm coir waste for efficient sequestration of noxious 2,4-dichlorophenoxyacetic acid herbicide

K Rambabu, Jawaher AlYammahi, G Bharath, A Thanigaivelan, N Sivarajasekar, Fawzi Banat
PMID: 34116312   DOI: 10.1016/j.chemosphere.2021.131103

Abstract

Alarming water contamination rates by toxic herbicides have drawn attention to treat these pollutants using efficient, easy, and economic techniques. In this work, date-palm coir (DPC) waste-based nano-activated carbon (DPC-AC) was successfully prepared and examined for adsorptive removal of toxic 2,4-dichlorophenoxyacetic acid (2,4-DPA) herbicide from synthetic wastewater. The DPC-AC was synthesized via a single-step carbonization-KOH activation approach. The nanosorbent displayed a flaky morphology with graphitic structure and oxygen-rich surface functionalities. The nanocarbon with a mean particle size of 163 nm possessed a high specific surface area of 947 m
/g with an average pore size of 2.28 nm. High 2,4-DPA removal efficiency of 98.6% was obtained for the optimal adsorption conditions of pH 2, dosage 0.15 g, rotational speed 100 rpm, time 90 min, and initial 2,4-DPA concentration of 100 mg/L. Langmuir isotherm best described the equilibrium behavior with a theoretical maximum of 50.25 mg/g adsorption capacity for the system. Pseudo-second order model was more appropriate in quantifying the kinetics for all initial feed concentrations. Thermodynamically, the adsorption process was spontaneous, endothermic, and involved low activation energy. A plausible mechanism for the adsorption-desorption of 2,4-DPA onto DPC-AC is also discussed. Cost analysis and regenerability studies proved the economic value ($3/kg) and reusable nature of DPC-AC without any significant loss in its performance. Overall, this study highlights the advantages of DPC waste valorization into efficient nanoadsorbent and the sequestration of noxious 2,4-DPA herbicide from its aqueous streams using this nanosorbent.


Renewable and robust biomass waste-derived Co-doped carbon aerogels for PMS activation: Catalytic mechanisms and phytotoxicity assessment

Guomin Geng, Yanhui Gao, Zhitong Zhang, Kangqi Gao, Wenyu Zhang, Jianjun Song
PMID: 34091184   DOI: 10.1016/j.ecoenv.2021.112381

Abstract

Developing monolithic carbon-based catalyst with low cost, easy separation and high performance to degrade pollutants via PMS activation is crucial. In this work, a series of novel monolithic Me-CA catalysts based on biomass derived carbon aerogel were prepared by hydrothermal method using waste watermelon peel as raw material. Co-CA catalyst showed excellent performance to activate PMS for 2, 4-DCP degradation in different temperature and different water matrices. Different pollutants, such as ciprofloxacin (CIP), bisphenol A (BPA), and 2, 4-dichlorophenoxyacetic acid (2, 4-D) could also be removed in the Co-CA/PMS system. As expected, Co-CA could be easily separated from degraded solution, and show high stability and reusability for PMS activation with a lower cobalt leaching. Based on the results of the quenching tests, electron paramagnetic resonance (EPR) spectra, Chronoamperometric test (i-t curves) and electro-chemical impedance spectroscopy (EIS), the PMS activation mechanism was proposed. The phytotoxicity assessment determined by germination situation of mung bean indicated that PMS activation could eliminate the hazards of 2, 4-D. Therefore, this study provides a low cost, efficient and environmental-friendly monolithic biomass carbon aerogel catalyst for different pollutants degradation, which further advances monolithic catalyst for practical wastewater treatment.


Explore Compound Types